8-Acetyl-12-hydroxydodecanoic acid

Description

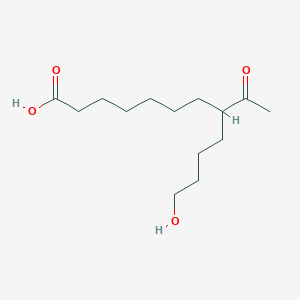

Structure

2D Structure

3D Structure

Properties

CAS No. |

60903-95-9 |

|---|---|

Molecular Formula |

C14H26O4 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

8-acetyl-12-hydroxydodecanoic acid |

InChI |

InChI=1S/C14H26O4/c1-12(16)13(9-6-7-11-15)8-4-2-3-5-10-14(17)18/h13,15H,2-11H2,1H3,(H,17,18) |

InChI Key |

VFUWEWJAGRUVTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCCCCCC(=O)O)CCCCO |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 8 Acetyl 12 Hydroxydodecanoic Acid

Chemical Synthesis Methodologies

The creation of specialized fatty acids like 8-acetyl-12-hydroxydodecanoic acid in a laboratory setting relies on precise and controlled chemical reactions. These methods are broadly categorized into total synthesis and chemo-enzymatic approaches.

Total Synthesis Strategies for the this compound Scaffold

While specific total synthesis routes for this compound are not extensively documented, general strategies for constructing similar hydroxy fatty acid scaffolds are well-established. These approaches would involve the assembly of the C12 carbon chain with the required hydroxyl and acetyl functionalities at specific positions. A plausible synthetic route could start from a commercially available dodecanedioic acid derivative, which would be selectively reduced at one end to form the 12-hydroxy functionality. The introduction of the acetyl group at the C8 position would likely involve a multi-step process, potentially including the formation of a ketone at C8, followed by an acetylation reaction. The challenges in such a synthesis lie in achieving high regioselectivity to ensure the functional groups are placed at the correct carbon atoms and in protecting other reactive sites on the molecule during the reaction sequence.

Chemo-Enzymatic Approaches in the Derivatization of Hydroxy Fatty Acids

Chemo-enzymatic synthesis offers a powerful alternative by combining the selectivity of enzymes with the versatility of chemical reactions. nih.gov In the context of this compound, a potential chemo-enzymatic strategy could begin with the enzymatic hydroxylation of a dodecanoic acid precursor to produce 12-hydroxydodecanoic acid. sigmaaldrich.comnih.gov This initial step leverages the high specificity of enzymes like cytochrome P450 monooxygenases to introduce the hydroxyl group at the terminal (ω) position. wikipedia.org Following the enzymatic hydroxylation, standard chemical methods could be employed to introduce the acetyl group at the C8 position. This combined approach can streamline the synthesis process, often leading to higher yields and fewer side products compared to purely chemical methods. nih.gov The judicious selection of enzymes and chemical reagents is crucial for the successful diversification of complex scaffolds. nih.gov

Hypothetical Biosynthetic Pathways (Drawing from research on related ω- and β-hydroxy fatty acids)

While the exact biosynthetic pathway for this compound has not been elucidated, it is possible to propose a hypothetical pathway based on known fatty acid metabolism in various organisms.

Precursor Identification and Elucidation of Biotransformations for Hydroxylated and Acetylated Fatty Acids

The biosynthesis of fatty acids typically starts from acetyl-CoA, with the carbon chain being built by the sequential addition of two-carbon units. libretexts.orgnih.gov Therefore, the precursor for the dodecanoic acid backbone of this compound would be acetyl-CoA. The biosynthesis of fatty acids from acetyl-CoA is a well-understood process involving a series of condensation and reduction reactions. nih.gov

The introduction of the hydroxyl group at the C12 position would likely be a post-synthesis modification of the fatty acid chain. This is supported by the known biotransformation of fatty acids where hydroxylation often occurs after the main carbon chain has been synthesized. Similarly, the acetyl group at the C8 position would also be a later addition, as fatty acid synthesis does not typically incorporate acetyl groups directly into the growing chain. The acetyl group itself is derived from acetyl-CoA. researchgate.net

Enzyme Systems Involved in Hydroxylation and Acetylation (e.g., Cytochrome P450 monooxygenases, acetyltransferases)

The hydroxylation of the fatty acid chain is a critical step. Cytochrome P450 monooxygenases (P450s) are a diverse family of enzymes known to catalyze hydroxylation reactions on a wide variety of substrates, including fatty acids. nih.govresearchgate.net Specifically, CYP omega hydroxylases are responsible for adding a hydroxyl group to the terminal carbon of a fatty acid. wikipedia.org Several subfamilies of human CYP enzymes, including CYP4A, CYP4B, and CYP4F, are known to catalyze the ω-hydroxylation of fatty acids. nih.gov

The acetylation of the hydroxyl group at the C8 position would be catalyzed by an acetyltransferase. Lysine acetyltransferases (KATs), for example, are known to transfer an acetyl group from acetyl-CoA to a substrate. nih.gov While typically associated with protein acetylation, the substrate scope of some acetyltransferases may extend to other molecules like hydroxylated fatty acids. Free fatty acids have been shown to induce histone acetyltransferase activity, suggesting a link between fatty acid metabolism and acetylation processes. nih.gov

Metabolic Engineering and Synthetic Biology for Enhanced Production

Recent advancements in metabolic engineering and synthetic biology offer promising avenues for the enhanced production of valuable hydroxy fatty acids. nih.gov By manipulating the metabolic pathways of microorganisms like Escherichia coli, it is possible to create "cell factories" for the synthesis of specific fatty acids. unl.edu

This approach involves several key strategies:

Pathway Engineering: This includes the design and engineering of biosynthetic pathways for ω-hydroxy fatty acids. nih.gov For instance, co-expressing an acetyl-CoA carboxylase and a thioesterase, while knocking out the acyl-CoA synthetase, can lead to the efficient synthesis of free fatty acids in E. coli. unl.edu

Enzyme Engineering: The stability and activity of key enzymes, such as hydroxylases and acetyltransferases, can be enhanced through protein engineering. nih.gov

Increasing Host Tolerance: The toxicity of fatty acids to the host organism can be a limiting factor. Engineering the host to increase its tolerance to these compounds is crucial for high-yield production. nih.gov

For example, the co-expression of a specific thioesterase gene with a fatty acid metabolism regulator and a P450 monooxygenase has been shown to boost the production of certain hydroxy fatty acids in E. coli. nih.govfrontiersin.org Furthermore, fed-batch fermentation strategies have been successfully employed to significantly increase the final titer of hydroxy fatty acids. unl.edu These approaches demonstrate the potential of metabolically engineered microorganisms as a platform for the large-scale production of this compound and other valuable fatty acid derivatives.

Design and Construction of Recombinant Microbial Cell Factories for Analogous Fatty Acid Production

The creation of microbial strains capable of producing novel or specialized fatty acids like this compound is a multi-step process rooted in metabolic engineering. nih.gov The foundational strategy involves engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to first synthesize a precursor molecule, in this case, 12-hydroxydodecanoic acid (also known as ω-hydroxydodecanoic acid). nih.govfrontiersin.org E. coli is a particularly favored host due to its well-characterized genetic systems and rapid growth. nih.gov

The construction of a microbial cell factory for 12-hydroxydodecanoic acid production from a simpler fatty acid like dodecanoic acid (C12-FA) involves the introduction of several key enzymatic functions. nih.gov

Terminal Hydroxylation: The critical step of adding a hydroxyl group to the terminal (ω) carbon of the fatty acid chain is accomplished by expressing a specific hydroxylase. P450 monooxygenases are a prominent class of enzymes used for this purpose. nih.gov For instance, CYP153A from Marinobacter aquaeloei has been successfully used to hydroxylate C12-FA with high regioselectivity (>95%) for the terminal position. nih.gov Another effective system is the AlkBGT alkane monooxygenase from Pseudomonas putida GPo1. frontiersin.orgnih.gov These enzymes often require redox partners to supply electrons for the catalytic reaction. To improve efficiency and ensure reliable electron coupling, these components can be engineered into a single chimeric protein, such as a fusion of the CYP153A monooxygenase to the reductase domain of P450 BM3 from Bacillus megaterium. nih.gov

Substrate Transport: Efficient uptake of the fatty acid substrate from the culture medium into the cell is crucial for high productivity. This is often a limiting factor that can be addressed by overexpressing outer membrane transporter proteins. frontiersin.org The AlkL transporter from Pseudomonas putida GPo1 and the native E. coli transporter FadL have been co-expressed in production strains to significantly enhance the import of medium-chain fatty acids and their esters, leading to higher product yields. nih.govfrontiersin.orgnih.gov

Acetylation: Following the successful production of 12-hydroxydodecanoic acid, a final engineering step would be required to introduce the acetyl group at the C-8 position. This would involve identifying a suitable acetyltransferase enzyme capable of this specific modification and expressing its corresponding gene in the production host. This modular approach, combining pathways and enzymes from different sources, is a cornerstone of synthetic biology for creating "unnatural" natural products. nih.gov

The following table summarizes the key components used in designing these microbial factories.

| Component Type | Gene/Enzyme | Source Organism | Function | Reference |

|---|---|---|---|---|

| Hydroxylase | CYP153A | Marinobacter aquaeloei | Catalyzes the terminal (ω) hydroxylation of dodecanoic acid. | nih.gov |

| Hydroxylase System | AlkBGT | Pseudomonas putida GPo1 | An alkane monooxygenase system that hydroxylates the terminal carbon of fatty acids. | frontiersin.org |

| Reductase Partner | CPR (P450 BM3 reductase domain) | Bacillus megaterium | Provides electrons to the P450 monooxygenase; often fused to the hydroxylase to create a self-sufficient enzyme. | nih.gov |

| Substrate Transporter | AlkL | Pseudomonas putida GPo1 | Outer membrane protein that facilitates the uptake of alkanes and fatty acid esters. | nih.govnih.gov |

| Substrate Transporter | FadL | Escherichia coli | Native outer membrane protein that transports long-chain fatty acids into the cell. | frontiersin.org |

Optimization of Biosynthetic Pathways for Yield Improvement

Once a functional biosynthetic pathway is constructed, extensive optimization is necessary to achieve economically viable production titers. nih.gov Several strategies are employed to enhance the yield of the target hydroxy fatty acid, which serves as the precursor for this compound.

Blocking Competing Metabolic Pathways: A primary cause of yield loss is the degradation of the fatty acid substrate and the hydroxylated product by the host's native metabolic machinery. The β-oxidation pathway is the main route for fatty acid catabolism. Deleting key genes in this pathway, such as fadE (acyl-CoA dehydrogenase) and fadD (acyl-CoA synthetase), effectively prevents this degradation. frontiersin.org Knocking out the transcriptional repressor fadR can also be part of this strategy. This single modification has been shown to dramatically increase the yield of ω-hydroxydecanoic acid. frontiersin.org

Enhancing Precursor and Cofactor Supply: The synthesis of the fatty acid backbone itself requires a substantial supply of the central metabolic precursors acetyl-CoA and malonyl-CoA, as well as the reducing cofactor NADPH. nih.govmdpi.com Metabolic engineering efforts focus on redirecting carbon flux towards these key molecules. nih.gov In yeast, this can involve engineering a "PDH bypass" to increase the cytosolic pool of acetyl-CoA. nih.gov In E. coli, strategies include up-regulating acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, and targeting enzymes in the tricarboxylic acid (TCA) cycle to increase the availability of acetyl-CoA. nih.gov

Dynamic Pathway Regulation: A sophisticated optimization strategy involves implementing dynamic control over the biosynthetic pathway. Static overexpression of pathway enzymes can impose a metabolic burden on the host, leading to poor growth and suboptimal product formation. By using biosensors that respond to the intracellular concentration of a key intermediate like malonyl-CoA, gene expression can be dynamically regulated. pnas.org For example, the transcriptional regulator FapR has been rewired to control the expression of genes involved in malonyl-CoA supply and consumption, balancing metabolism between cell growth and product synthesis and significantly improving fatty acid titers. pnas.org

Process Engineering and Substrate Choice: Optimization also extends to the fermentation process itself. Hydroxy fatty acids can be toxic to host cells at high concentrations, and substrates may have low solubility in aqueous media. nih.gov A two-phase bioconversion system, where an organic solvent is used as a substrate reservoir and product sink, can overcome these limitations. This approach was used to produce 4 g/L of ω-hydroxydodecanoic acid from its methyl ester, a threefold increase compared to a system without the organic phase. nih.gov Furthermore, optimizing the expression systems for key enzymes, for instance by changing promoters or modifying signal peptides on transporters, can lead to enhanced activity and higher product yields. nih.gov

The following table details common strategies for optimizing hydroxy fatty acid production.

| Strategy | Genetic/Process Target | Effect | Reference |

|---|---|---|---|

| Block Product/Substrate Degradation | Deletion of β-oxidation genes (e.g., fadD, fadE) | Prevents catabolism of fatty acids, increasing substrate availability and final product titer. | frontiersin.org |

| Enhance Precursor Supply | Overexpression of acetyl-CoA carboxylase (acc) | Increases the pool of malonyl-CoA, the direct building block for fatty acid chain elongation. | nih.govpnas.org |

| Dynamic Pathway Control | Use of malonyl-CoA-responsive regulator (FapR) | Balances metabolic flux between cell growth and fatty acid synthesis, improving overall productivity. | pnas.org |

| Improve Substrate Uptake | Overexpression of transporters (AlkL, FadL); Signal peptide optimization | Increases the rate of fatty acid import into the cell, boosting the conversion rate. | frontiersin.orgnih.gov |

| Mitigate Toxicity/Solubility Issues | Two-phase (aqueous/organic) fermentation system | Sequesters toxic product and dissolves insoluble substrate, allowing for higher production titers. | nih.gov |

Biochemical Roles and Metabolic Interconnections

Integration within Cellular Lipid Metabolism

The metabolic pathway of 8-Acetyl-12-hydroxydodecanoic acid is intrinsically linked to the metabolism of its parent compound, 12-hydroxydodecanoic acid, a known human metabolite. nih.govnih.gov As a medium-chain hydroxy fatty acid, 12-hydroxydodecanoic acid is a derivative of lauric acid (dodecanoic acid) and participates in fatty acid metabolism. nih.govnih.gov Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. nih.govnih.gov

The metabolism of fatty acids involves a series of catabolic and anabolic reactions. nih.gov In catabolism, fatty acids are broken down through beta-oxidation in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. nih.govwikipedia.org Anabolically, fatty acids are synthesized from acetyl-CoA in the cytosol and can be modified through elongation and desaturation processes. nih.govnih.govaocs.org

Given that 12-hydroxydodecanoic acid is a substrate for human glutathione-dependent formaldehyde (B43269) dehydrogenase, an enzyme that oxidizes long-chain alcohols and omega-hydroxy fatty acids, it is likely that this compound would also be processed through pathways involved in modified fatty acid metabolism. nih.gov The introduction of an acetyl group at the 8-position would alter its chemical properties, potentially influencing its interaction with enzymes and its role in cellular processes. The degradation of such a modified fatty acid would likely involve lipases to cleave the acetyl group, followed by the established pathways for hydroxy fatty acid oxidation. wikipedia.orgbu.edu

Enzymology of Transformation and Degradation

The formation and breakdown of this compound are governed by specific classes of enzymes, primarily hydroxylases and acetyltransferases for its synthesis, and likely esterases or lipases for the removal of the acetyl group during degradation.

The initial step in the formation of the parent molecule, 12-hydroxydodecanoic acid, from dodecanoic acid is a hydroxylation reaction, typically catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov These monooxygenases are responsible for the insertion of a hydroxyl group into a substrate. nih.gov Specifically, members of the CYP4A and CYP2E1 families are known to hydroxylate fatty acids at the omega (ω) and omega-1 (ω-1) positions. nih.gov

Kinetic studies on human CYP4A11 have shown its activity on lauric acid (C12:0), with a Michaelis constant (Km) of 4.7 µM and a catalytic rate (Kcat) of 7 min⁻¹. nih.gov Similarly, CYP2E1 also metabolizes lauric acid with a Km of 84 µM and a Kcat of 3.8 min⁻¹. nih.gov These enzymes exhibit a preference for the chain length of the fatty acid substrate, with the total rate of metabolite formation decreasing as the alkyl chain length increases from C12 to C16. nih.gov

The subsequent acetylation of the hydroxyl group at the 8-position to form this compound would be catalyzed by an acetyltransferase. While specific acetyltransferases for the 8-position of a hydroxy fatty acid are not well-documented, the general mechanism involves the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA. nih.govresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been shown to catalyze the acylation of hydroxyl groups on various molecules, including those with furan (B31954) rings, suggesting a potential enzymatic route for the acetylation of hydroxy fatty acids. nih.gov

The degradation of this compound would likely commence with the hydrolysis of the acetyl ester bond, a reaction catalyzed by esterases or lipases, to yield 12-hydroxydodecanoic acid and acetate. bu.edu The resulting 12-hydroxydodecanoic acid would then enter the fatty acid beta-oxidation pathway. wikipedia.org

Interactive Table: Kinetic Parameters of Human Cytochrome P450 Enzymes for Lauric Acid (C12:0) Hydroxylation

| Enzyme | Substrate | Km (µM) | Kcat (min⁻¹) | Reference |

| CYP4A11 | Lauric Acid | 4.7 | 7 | nih.gov |

| CYP2E1 | Lauric Acid | 84 | 3.8 | nih.gov |

The enzymatic reactions involved in the metabolism of hydroxy fatty acids are dependent on specific cofactors. Cytochrome P450-mediated hydroxylation reactions require NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) and molecular oxygen (O₂). aocs.org The P450 catalytic cycle involves the transfer of electrons from NADPH to the P450 enzyme, which then activates molecular oxygen for insertion into the fatty acid substrate. aocs.org

To sustain this process, cells employ NADPH regeneration systems. The pentose (B10789219) phosphate (B84403) pathway is a major source of NADPH in the cytoplasm. Additionally, some aldehyde dehydrogenases, such as ALDH3A2 and 3B2, utilize NADP+ as a cofactor, thereby regenerating NADPH that can be used by cytochrome P450 enzymes. nih.gov

The acetylation reaction catalyzed by acetyltransferases typically utilizes acetyl-CoA as the acetyl group donor. nih.govresearchgate.net Acetyl-CoA is a central molecule in metabolism, produced from the breakdown of carbohydrates, fats, and proteins. nih.govnih.gov

The degradation of fatty acids through beta-oxidation also involves cofactors. Each round of beta-oxidation generates one molecule of FADH₂ (flavin adenine dinucleotide) and one molecule of NADH, which subsequently donate their electrons to the electron transport chain to produce ATP. wikipedia.org

Occurrence and Functional Significance in Non-Human Biological Systems

While direct evidence for this compound in non-human biological systems is scarce, the presence and importance of its constituent parts—hydroxy fatty acids and acetylated molecules—are well-established in microbes and plants.

Hydroxy fatty acids are found in various fungi and bacteria. nih.govresearchgate.net In fungi, they can be produced through the activity of cytochrome P450 monooxygenases and are involved in various physiological processes. researchgate.net Some bacteria utilize hydroxy fatty acids in the synthesis of complex lipids, such as the lipid A component of lipopolysaccharides in Gram-negative bacteria. nih.gov

In plants, hydroxy fatty acids are key components of cutin, a polyester (B1180765) that forms the protective outer layer of the plant cuticle. nih.govnih.gov These cutin monomers, which can include dihydroxy forms of C16 and C18 fatty acids, play a crucial role in protecting the plant from environmental stresses and pathogen attacks. nih.govnih.govgsartor.org Furthermore, cutin monomers can act as signaling molecules, eliciting defense responses in the plant. nih.govgsartor.org

Given this context, it is plausible that this compound, or similar acetylated hydroxy fatty acids, could exist in specific microbial or plant species, where they might play roles in cell wall or membrane structure, chemical defense, or signaling. However, further research is needed to confirm their presence and elucidate their specific functions in these biological systems.

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Assessment of Bioactivity Profiles in In Vitro Systems

While direct in vitro studies on 8-acetyl-12-hydroxydodecanoic acid are lacking, research on structurally similar compounds provides a framework for potential bioactivities. For instance, various hydroxy fatty acids have demonstrated significant antimicrobial properties.

A study on Lactobacillus plantarum MiLAB 14 identified several antifungal 3-hydroxy fatty acids, including 3-hydroxydodecanoic acid. nih.gov These compounds exhibited inhibitory activity against a range of molds and yeasts, with minimum inhibitory concentrations (MICs) generally falling between 10 and 100 µg/ml. nih.gov The consistent MIC range across different fatty acids and target organisms suggests a similar mode of action, possibly by increasing membrane permeability and causing cytoplasmic disintegration of fungal cells. nih.gov

In vitro studies on other related fatty acids have also revealed potential cytotoxic effects against cancer cell lines. For example, dodecanoic acid has been shown to possess cytotoxic and anticancer properties. researchgate.net

To illustrate the potential for in vitro bioactivity assessment, the following table summarizes the antifungal activity of various 3-hydroxy fatty acids produced by Lactobacillus plantarum MiLAB 14 against different fungal species.

| Fungus | 3-hydroxydecanoic acid | 3-hydroxydodecanoic acid | 3-hydroxytetradecanoic acid |

| Aspergillus fumigatus | >100 µg/ml | 50 µg/ml | 50 µg/ml |

| Aspergillus nidulans | 100 µg/ml | 50 µg/ml | 50 µg/ml |

| Penicillium commune | 50 µg/ml | 25 µg/ml | 25 µg/ml |

| Debaryomyces hansenii | 50 µg/ml | 25 µg/ml | 25 µg/ml |

| Rhodotorula mucilaginosa | 25 µg/ml | 10 µg/ml | 10 µg/ml |

| Kluyveromyces marxianus | >100 µg/ml | 100 µg/ml | 100 µg/ml |

| Pichia anomala | 100 µg/ml | 50 µg/ml | 50 µg/ml |

| Zygosaccharomyces bailii | 100 µg/ml | 50 µg/ml | 50 µg/ml |

| Zygosaccharomyces rouxii | 100 µg/ml | 50 µg/ml | 50 µg/ml |

| Data sourced from Sjögren et al. (2003). nih.gov |

Analysis of Bioactivity in Non-Human In Vivo Models

While no in vivo studies on this compound have been reported, research on 3-hydroxydodecanoic acid provides a compelling example of the potential anti-tumor effects of hydroxy fatty acids in animal models.

In a study utilizing a mouse model of colon cancer, the administration of 3-hydroxydodecanoic acid demonstrated a significant reduction in tumor growth. medchemexpress.com This anti-tumor effect was also observed in models of lung cancer and melanoma. medchemexpress.com The mechanism behind this effect is linked to the activation of an immune response against the tumor. nih.gov

Furthermore, studies on decanoic acid (a related medium-chain fatty acid) in a hepatocellular carcinoma mouse model showed that it could attenuate tumor growth and lung metastasis. mdpi.comresearchgate.net These findings highlight the potential for fatty acids and their derivatives to exert anti-cancer effects in vivo.

The following table summarizes the in vivo anti-tumor effects of 3-hydroxydodecanoic acid in a mouse tumor model.

| Treatment Group | Outcome |

| 3-hydroxydodecanoic acid | Significant reduction in tumor growth |

| Increased infiltration of CD8+ T cells in tumors | |

| Increased production of IL-12 | |

| Effect is dependent on GPR84 receptor signaling | |

| Data sourced from MedChemExpress and other related studies. medchemexpress.comnih.gov |

Elucidation of Molecular Targets and Signaling Pathways

Specific molecular targets for this compound have not been identified. However, research on 3-hydroxydodecanoic acid has pinpointed the G protein-coupled receptor 84 (GPR84) as a key molecular target. medchemexpress.comnih.gov

GPR84 is primarily expressed in immune cells like macrophages, neutrophils, and microglia. patsnap.com Activation of GPR84 by agonists such as 3-hydroxydodecanoic acid can trigger downstream signaling cascades, including the MAP kinase and PI3K-Akt pathways, which are crucial for regulating various cellular functions. patsnap.com Specifically, the activation of GPR84 by 3-hydroxydodecanoic acid has been shown to promote the production of the pro-inflammatory cytokine IL-12, which plays a role in the anti-tumor immune response. medchemexpress.comnih.gov

Interestingly, GPR84 and another receptor, hydroxycarboxylic acid receptor 3 (HCA3), can both be activated by 3-hydroxydecanoic acid, but they have opposing functions in innate immune cells. nih.govciteab.com While GPR84 activation leads to a pro-inflammatory response, HCA3 activation is associated with anti-inflammatory effects. nih.govciteab.com

Mechanisms of Action at the Cellular and Subcellular Levels

The precise cellular and subcellular mechanisms of action for this compound remain uninvestigated. However, insights can be drawn from related compounds.

The anti-tumor activity of 3-hydroxydodecanoic acid is mediated through its interaction with the GPR84 receptor on immune cells. nih.gov This interaction leads to an enhanced infiltration of cytotoxic CD8+ T cells into the tumor tissue, which are responsible for killing cancer cells. nih.gov This suggests a mechanism that involves the modulation of the tumor microenvironment to favor an anti-tumor immune response.

At a subcellular level, the antifungal action of 3-hydroxy fatty acids is thought to involve their partitioning into the lipid bilayers of fungal membranes. nih.gov This disrupts membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.gov

For other related fatty acids, such as docosahexaenoic acid (DHA), the proposed mechanism of anti-tumor action involves the induction of ferroptosis, a type of iron-dependent cell death, in cancer cells. todayspractitioner.com

Structure Activity Relationship Sar Studies and Rational Design

Systematic Modification of the Acetyl and Hydroxyl Moieties for Modulated Activity

The presence of acetyl and hydroxyl groups on a long-chain fatty acid like dodecanoic acid offers significant opportunities for modifying its physicochemical properties and, consequently, its biological activity. Acetylation, the process of adding an acetyl group, and hydroxylation, the addition of a hydroxyl group, can alter a molecule's polarity, lipophilicity, and ability to form hydrogen bonds. mdpi.comsolubilityofthings.com

Modification of the hydroxyl group, for instance through esterification with other fatty acids, has been shown to impact the cytotoxic and antioxidant activities of various compounds. mdpi.com In a study on flavone (B191248) derivatives, esterification of a hydroxyl group with different fatty acids, varying in length and saturation, led to significant changes in their biological effects. mdpi.com This suggests that modifying the 12-hydroxyl group of 8-Acetyl-12-hydroxydodecanoic acid could similarly modulate its activity profile.

The acetyl group at the 8-position introduces a ketone functionality, which can also be a target for modification. Altering this group could influence the molecule's metabolic stability and its interaction with biological targets. In other molecular contexts, the modification of acetyl groups has been shown to be a viable strategy for altering biological activity.

The table below summarizes the potential effects of modifying the acetyl and hydroxyl groups based on studies of analogous compounds.

| Modification Type | Potential Impact on Physicochemical Properties | Potential Biological Consequences |

| Hydroxyl Group (at C-12) | ||

| Esterification | Increased lipophilicity | Altered cell membrane permeability, modified cytotoxic and antioxidant activity |

| Oxidation to aldehyde or carboxylic acid | Increased polarity | Changes in receptor binding and metabolic pathways |

| Acetyl Group (at C-8) | ||

| Reduction to a secondary alcohol | Increased polarity, introduction of a new chiral center | Altered binding affinity and selectivity for target enzymes or receptors |

| Replacement with other acyl groups | Varied lipophilicity and steric bulk | Modified enzyme inhibition or receptor activation profiles |

Impact of Chain Length and Saturation Variations in the Dodecanoic Acid Backbone on Activity

Studies on other fatty acid derivatives have demonstrated that both increasing and decreasing the chain length can have profound effects on activity. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons showed the highest bactericidal effects. nih.gov Similarly, the anti-cancer activity of certain peptide conjugates was found to be dependent on the carbon chain length of the attached (R)-3-hydroxyalkanoic acids. acs.org These findings suggest that the 12-carbon chain of dodecanoic acid in the target molecule is likely a key factor for a specific biological activity, and any alteration could significantly change its efficacy.

The introduction of double bonds (unsaturation) into the fatty acid chain can also drastically alter its biological properties by changing the molecule's conformation and fluidity. nih.gov For example, the degree of saturation in fatty acids conjugated to peptide drugs has been shown to affect their self-assembly, controlled release, and permeability. rsc.org

The following table illustrates the potential impact of modifying the dodecanoic acid backbone.

| Modification | Potential Impact on Physicochemical Properties | Potential Biological Consequences |

| Chain Length Variation | ||

| Shortening the chain (<12 carbons) | Increased water solubility, decreased lipophilicity | Reduced binding to hydrophobic pockets of target proteins, altered membrane interactions |

| Lengthening the chain (>12 carbons) | Decreased water solubility, increased lipophilicity | Enhanced binding to hydrophobic targets, potential for non-specific interactions |

| Introduction of Unsaturation | ||

| One or more double bonds | Altered molecular geometry (cis/trans isomers), increased fluidity | Changes in membrane interactions, altered substrate specificity for enzymes |

Correlation of Specific Structural Features with Observed Biological or Biochemical Effects

The specific positioning of the acetyl and hydroxyl groups at the 8- and 12-positions of the dodecanoic acid chain is critical for its interaction with biological targets. The spatial arrangement of these functional groups creates a unique chemical signature that dictates its biological or biochemical effects.

Studies on fatty acid esters of hydroxy fatty acids (FAHFAs) have shown that the precise location of the ester linkage and the branching of the fatty acid chains have distinct biological activities, including anti-diabetic and anti-inflammatory effects. nih.govnih.gov For example, different isomers of palmitic acid hydroxy stearic acids (PAHSAs) exhibit varying abilities to potentiate glucose-stimulated insulin (B600854) secretion and to exert anti-inflammatory effects. nih.gov This highlights the importance of the specific substitution pattern.

In the case of this compound, the distance and orientation between the acetyl group, the hydroxyl group, and the terminal carboxylic acid would be key to its binding to a specific protein pocket. Any change in the position of these groups would likely alter the binding affinity and functional outcome. For example, moving the acetyl group from the 8- to the 9-position could disrupt a critical hydrogen bond or steric interaction with a receptor or enzyme active site.

Computational Approaches to SAR Prediction and Optimization

In the absence of extensive experimental data for a novel compound like this compound, computational methods can provide valuable insights into its potential structure-activity relationships. oncodesign-services.com Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity and optimize the structure of lead compounds. acs.orgresearchgate.net

QSAR models can be built using data from structurally related fatty acid derivatives to predict the activity of new analogs. These models identify key molecular descriptors, such as lipophilicity, electronic properties, and steric parameters, that correlate with biological activity. oncodesign-services.com

Molecular docking simulations can be used to predict how this compound and its analogs might bind to the active site of a target protein. This can help in understanding the molecular basis of its activity and in designing modifications to improve binding affinity and selectivity. For instance, docking studies could reveal the importance of the acetyl and hydroxyl groups in forming specific interactions with amino acid residues in a binding pocket. nih.gov

Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time and provide insights into the conformational changes that may occur upon binding. researchgate.net These computational tools are invaluable for the rational design of new fatty acid derivatives with improved therapeutic potential, guiding synthetic efforts towards the most promising candidates. acs.orgdovepress.com

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry and Chromatographic Techniques (e.g., GC/FID, LC/MS/MS) for Quantitative and Qualitative Analysis in Complex Biological Matrices

The quantitative and qualitative analysis of 8-Acetyl-12-hydroxydodecanoic acid, particularly within complex biological matrices such as plasma, tissues, or cell cultures, would necessitate the coupling of high-resolution mass spectrometry with advanced chromatographic separation techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for analyzing non-volatile and thermally labile compounds like modified fatty acids. mdpi.com An LC-MS/MS method would involve:

Sample Preparation: Extraction from the biological matrix, typically using liquid-liquid extraction or solid-phase extraction, to isolate lipids and remove interfering substances.

Chromatographic Separation: Reversed-phase chromatography would likely be employed, where the separation is based on the compound's hydrophobicity. The acetyl group would slightly alter the retention time compared to its parent compound, 12-hydroxydodecanoic acid.

Ionization: Electrospray ionization (ESI), in both positive and negative modes, would be optimized to achieve the best signal for the compound. In negative mode, the deprotonated molecule [M-H]⁻ would be expected.

Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, would provide accurate mass measurements, allowing for the determination of the elemental composition. mdpi.com For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would be used. This involves selecting the precursor ion and monitoring specific fragment ions, providing high selectivity and sensitivity.

Gas Chromatography (GC) , often with a Flame Ionization Detector (FID) for quantification or coupled with a mass spectrometer (GC-MS), is another powerful technique, though it would require derivatization of the carboxylic acid and hydroxyl groups to increase volatility and thermal stability.

A hypothetical workflow for the analysis of this compound using LC-MS/MS is presented in Table 1.

| Step | Description | Key Parameters |

| 1. Extraction | Isolation of lipids from a biological sample (e.g., plasma). | Liquid-liquid extraction with a solvent system like methyl-tert-butyl ether (MTBE). |

| 2. Chromatography | Separation of the analyte from other sample components. | C18 reversed-phase column with a gradient elution using water and acetonitrile, both with 0.1% formic acid. |

| 3. Ionization | Generation of gas-phase ions of the analyte. | Electrospray Ionization (ESI) in negative mode. |

| 4. MS Analysis | Detection and fragmentation of the analyte ion. | High-resolution mass spectrometer (e.g., Q-TOF). Precursor ion selection for MS/MS. |

| 5. Quantification | Measurement of the analyte concentration. | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to confirm its constitution and stereochemistry.

¹H NMR: Would provide information on the number of different types of protons and their connectivity. Key signals would include the protons of the acetyl group, the methylene (B1212753) group adjacent to the hydroxyl function, and the methine proton at the acetyl-bearing carbon.

¹³C NMR: Would show distinct signals for each carbon atom, including the carbonyl carbons of the carboxylic acid and the acetyl group, and the carbons bearing the hydroxyl and acetyl functions.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the structure. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the placement of the acetyl group at the C8 position.

While experimental NMR data for this compound is not available, Table 2 presents the known NMR data for the related compound, 12-hydroxydodecanoic acid, for comparative context. hmdb.canih.gov

| Nucleus | Chemical Shift (ppm) for 12-Hydroxydodecanoic Acid |

| ¹H NMR (500 MHz, H₂O) | 3.58-3.61 (t, C12-H), 2.15-2.18 (t, C2-H), 1.29-1.56 (m, other CH₂) |

| ¹³C NMR (CD₃OD) | 177.9 (C1), 63.08 (C12), 35.18 (C2), 33.85 (C11), 26.22-30.53 (other CH₂) |

Advanced Spectroscopic Methods (e.g., FT-IR, Circular Dichroism) for Investigating Molecular Structure and Chirality

Fourier-Transform Infrared (FT-IR) Spectroscopy would be used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the ester C=O stretch of the acetyl group, the carboxylic acid C=O stretch, and the alcohol O-H stretch. The presence of the acetyl group would introduce an additional carbonyl peak compared to the spectrum of 12-hydroxydodecanoic acid. nih.gov

Circular Dichroism (CD) Spectroscopy would be a vital tool if the chirality of the compound is of interest. Since the carbon at the 8-position, bearing the acetyl group, is a stereocenter, enantiomers of this compound are possible. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. This technique could be used to determine the stereochemical configuration of the molecule, provided a standard of known configuration is available for comparison.

Isotopic Labeling Strategies for Metabolic Flux and Pathway Analysis

To trace the metabolic fate of this compound within a biological system, stable isotope labeling would be the method of choice. nih.gov This involves synthesizing the compound with heavy isotopes (e.g., ¹³C or ²H) at specific positions.

When introduced to cells or an organism, the labeled compound can be tracked using mass spectrometry. By analyzing the incorporation of the isotopic label into downstream metabolites, it is possible to map its metabolic pathways, determine rates of conversion (flux), and identify its biological targets. For instance, labeling the acetyl group with ¹³C could reveal if this group is removed or transferred in metabolic processes. Similarly, labeling the dodecanoic acid backbone could trace its breakdown via beta-oxidation or its incorporation into more complex lipids. nih.gov

The general workflow for a metabolic flux analysis using isotopic labeling is outlined in Table 3.

| Step | Description | Analytical Technique |

| 1. Synthesis | Chemical or biological synthesis of isotopically labeled this compound (e.g., with ¹³C). | Chemical synthesis, NMR and MS for verification. |

| 2. Incubation | Introduction of the labeled compound into a biological system (e.g., cell culture). | Standard cell culture techniques. |

| 3. Metabolite Extraction | Extraction of metabolites at different time points. | Quenching of metabolism followed by extraction. |

| 4. Analysis | Detection and quantification of labeled metabolites. | LC-MS/MS or GC-MS to measure the mass shift due to the isotope label. |

| 5. Data Interpretation | Modeling of metabolic fluxes based on the isotopic enrichment patterns. | Specialized software for metabolic flux analysis. |

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations and Conformational Landscape Analysis of 8-Acetyl-12-hydroxydodecanoic Acid

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the methodology can be inferred from studies on structurally similar long-chain hydroxy fatty acids, such as 12-hydroxystearic acid (12HSA) and palmitic acid. drexel.edunih.gov MD simulations are employed to model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box with an explicit solvent, like water, to mimic physiological conditions. nih.gov The interactions between atoms are governed by a force field, a set of parameters that define the potential energy of the system. The simulation would track the trajectory of each atom over a period ranging from nanoseconds to microseconds.

Analysis of these trajectories would reveal the molecule's preferred shapes or conformations. Key areas of interest would include:

Flexibility of the Dodecanoic Acid Chain: The 12-carbon backbone allows for significant conformational freedom. Simulations would identify the most populated conformational states.

Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are capable of forming intra- and intermolecular hydrogen bonds. These interactions are critical in determining how the molecule folds and how it interacts with itself to form aggregates. Studies on 12HSA have shown that hydroxyl groups and carboxylic acid dimerization are key to self-assembly. drexel.edu

| Parameter | Typical Value/Method | Rationale |

|---|---|---|

| Force Field | CHARMM, AMBER, or GROMOS | Commonly used for biomolecular simulations, providing accurate parameters for fatty acids. |

| Solvent Model | Explicit water (e.g., TIP3P) | Provides a realistic environment for studying solvation and hydrophobic effects. nih.gov |

| Simulation Time | 100 ns - 1 µs | Sufficient time to sample significant conformational changes and achieve equilibrium. drexel.edu |

| Analysis Methods | Radial Distribution Functions (RDFs), Root Mean Square Deviation (RMSD), Hydrogen Bond Analysis | Used to analyze the structure, stability, and specific interactions of the molecule over time. nih.gov |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations solve the Schrödinger equation to determine the electron distribution, which dictates the molecule's reactivity and spectroscopic characteristics.

For this compound, these calculations would predict:

Electron Distribution and Reactivity: Mapping the electrostatic potential surface would identify electron-rich and electron-poor regions. The carboxylic acid and hydroxyl groups would be electron-rich, indicating sites prone to electrophilic attack or hydrogen bonding. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its chemical reactivity and kinetic stability.

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, which can be compared with experimental results for validation. For instance, the vibrational frequencies from calculations correspond to peaks in an Infrared (IR) spectrum. Similarly, nuclear magnetic shielding constants can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. While specific calculations for this compound are not published, data for the related 12-hydroxydodecanoic acid are available and would serve as a benchmark. nih.govnist.gov

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Frequency Range |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | 10-13 ppm |

| ¹H NMR | Hydroxyl (-OH) | ~1-5 ppm (variable) |

| ¹H NMR | Acetyl (-COCH₃) | ~2.1 ppm |

| ¹³C NMR | Carboxylic Acid (C=O) | 170-185 ppm |

| ¹³C NMR | Acetyl (C=O) | ~200-210 ppm |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ |

| IR Spectroscopy | C=O stretch (Ketone) | 1705-1725 cm⁻¹ |

In Silico Prediction of Biological Interactions and Biochemical Pathways

In silico methods are instrumental in predicting how a molecule like this compound might be metabolized and what biochemical pathways it could enter. These predictions are based on its structural similarity to known endogenous molecules.

Given its structure as a modified medium-chain hydroxy fatty acid, it is highly probable that this compound would be recognized by enzymes involved in fatty acid metabolism. evitachem.comhmdb.ca Pathway prediction tools, such as those integrated with databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), would likely flag it as a substrate for pathways including:

Fatty Acid Beta-Oxidation: The primary pathway for breaking down fatty acids. The hydroxyl and acetyl groups might require specific enzymatic modification before the standard beta-oxidation spiral can proceed.

Omega-Oxidation: Cytochrome P450 enzymes in the CYP4 family are known to hydroxylate the terminal (omega) carbon of fatty acids. nih.gov Since the 12-carbon is already hydroxylated, further oxidation to a dicarboxylic acid is a plausible metabolic step.

Enzymatic Conjugation: The carboxylic acid group is a handle for conjugation with molecules like coenzyme A, a necessary activation step for many metabolic processes involving fatty acids.

The presence of the acetyl group at the 8-position is a key structural feature that would differentiate its metabolism from that of 12-hydroxydodecanoic acid, potentially leading to unique intermediates.

Docking Studies for Receptor Binding and Enzyme Substrate Interactions (e.g., with P450 enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme active site. For this compound, docking studies are particularly relevant for understanding its potential interaction with metabolic enzymes like cytochrome P450s (CYPs).

CYP enzymes are crucial for metabolizing a vast array of endogenous compounds, including fatty acids. mdpi.com Studies have shown that fatty acids like lauric acid and palmitic acid bind to various human P450s, often through a "conformational-selection" mechanism where the enzyme samples different conformations and the substrate binds to a favorable one. nih.gov

A docking simulation of this compound with a human CYP enzyme (e.g., from the CYP4A family, known for fatty acid hydroxylation) would involve:

Obtaining the 3D crystal structure of the target enzyme.

Generating a 3D model of this compound.

Placing the ligand into the enzyme's active site and computationally sampling numerous positions and orientations.

Using a scoring function to rank the poses based on binding affinity, which is estimated from intermolecular forces.

The results would predict the most stable binding pose and identify key interactions. It is expected that the terminal carboxylic acid group would form strong hydrogen bonds or salt bridges with charged or polar amino acid residues (like Arginine or Lysine) in the active site. The hydroxyl group could form additional hydrogen bonds, helping to anchor the molecule. The long alkyl chain would likely form hydrophobic interactions with nonpolar residues, while the acetyl group could offer an additional hydrogen bond acceptor site. These interactions are critical for positioning the molecule correctly for catalysis, such as further oxidation. nih.gov

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction | Significance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Basic (e.g., Arg, Lys) or Polar (e.g., Ser, Thr) | Hydrogen Bond / Salt Bridge | Anchors the ligand in the active site. |

| Hydroxyl (-OH) | Polar (e.g., Asn, Gln) or Heme cofactor | Hydrogen Bond | Orients the ligand for catalysis. |

| Alkyl Chain (-CH₂-) | Nonpolar (e.g., Leu, Val, Phe) | Hydrophobic / van der Waals | Contributes to overall binding affinity. |

| Acetyl Group (C=O) | Polar (e.g., Ser, Thr) | Hydrogen Bond | Provides an additional point of interaction, influencing orientation. |

Based on a comprehensive search of available scientific literature, there is no public information, research, or data available for the chemical compound "this compound." As a result, it is not possible to generate a scientifically accurate article on its potential academic and industrial applications as outlined in the request.

The provided outline requires detailed research findings for the following applications:

Utilization as a biochemical probe or research tool in lipid metabolism studies.

Application in sustainable chemical synthesis and biotransformations for value-added chemicals.

Development of precursors for advanced materials (e.g., polymers, lubricants, cosmetic intermediates).

Role in agricultural or environmental technologies (e.g., as biosurfactants or biofungicides).

Without any scientific studies or publications on "this compound," any attempt to create content for these sections would be speculative and would not meet the required standards of accuracy and reliance on factual data.

Therefore, the requested article cannot be generated.

Future Research Directions and Challenges

Expanding the Scope of Biosynthetic Production Platforms for Functionalized Fatty Acids

The sustainable production of specialty fatty acids increasingly relies on engineered microbial hosts. However, creating efficient cell factories for complex molecules like 8-Acetyl-12-hydroxydodecanoic acid presents several hurdles.

Future research will need to focus on moving beyond model organisms like E. coli and Saccharomyces cerevisiae to explore a wider range of microbial chassis, including oleaginous yeasts and bacteria with unique metabolic traits. nih.govmdpi.com The primary challenges in this area involve the complex engineering of metabolic pathways. For instance, the biosynthesis of a keto-hydroxy fatty acid would require the introduction of specific hydroxylase and acetyltransferase activities, along with ensuring a sufficient supply of precursors like acetyl-CoA and malonyl-CoA, and balancing the required cofactors such as NADPH. frontiersin.orgnih.govnih.gov Metabolic engineering strategies often face bottlenecks such as low product titers, cytotoxicity, and the diversion of carbon flux to competing pathways. mdpi.combiofueljournal.com Overcoming these will require advanced synthetic biology tools and a deeper understanding of host physiology. mdpi.comnih.gov

Key challenges for biosynthetic platforms are summarized in the table below.

Table 1: Challenges in Microbial Production of Functionalized Fatty Acids

| Challenge Area | Description | Potential Research Directions | References |

|---|---|---|---|

| Metabolic Pathway Engineering | Introducing and optimizing heterologous genes for hydroxylation and acetylation. Balancing precursor and cofactor supply (e.g., acetyl-CoA, NADPH). | Discovery of novel enzymes with desired activity and selectivity. Dynamic regulation of pathway gene expression using biosensors. | mdpi.comfrontiersin.orgnih.gov |

| Host Selection and Engineering | Identifying robust microbial hosts that can tolerate potentially toxic fatty acid products and byproducts. | Exploring non-conventional yeasts and bacteria. Engineering host membranes and efflux pumps to improve product tolerance. | nih.govmdpi.com |

| Process Optimization | Low product yields and titers make commercial-scale production economically unfeasible. | Developing high-density fermentation processes and efficient in-situ product recovery methods. | nih.govbiofueljournal.com |

| Substrate Utilization | Dependence on expensive substrates like glucose. | Engineering microbes to utilize cheaper, renewable feedstocks such as lignocellulosic biomass or CO2. | biofueljournal.com |

Deeper Understanding of Complex Biological Roles and Regulatory Mechanisms

The biological functions of most functionalized fatty acids are not well understood. While it is known that hydroxy fatty acids and ketone bodies can act as signaling molecules and energy substrates, the specific roles of a compound like this compound remain to be discovered. gerli.comnih.govnih.gov Fatty acids and their derivatives are known to be involved in a wide array of cellular processes, including energy storage, membrane structure, and cell signaling. nih.govcreative-proteomics.com Modifications such as hydroxylation and acetylation can significantly alter their biological activity. gerli.com

Future research must aim to elucidate these roles. This includes investigating how such molecules interact with cellular receptors, their involvement in inflammatory pathways, and their potential as precursors for other bioactive lipids. nih.gov For instance, some hydroxy fatty acids are known to activate G-protein coupled receptors (GPCRs) or act as ligands for transcription factors like peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism. creative-proteomics.comnumberanalytics.com The presence of both a hydroxyl and an acetyl group could confer unique signaling properties. Understanding the hormonal and transcriptional regulation of the metabolic pathways that might produce or degrade this compound is also a critical area for future study. slideshare.netnih.govyoutube.com

Integration of Multi-Omics Data for Systems-Level Understanding of Fatty Acid Metabolism

A comprehensive understanding of how a cell produces and regulates a specific metabolite like this compound requires a systems biology approach. nih.govnih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) is essential for building predictive models of fatty acid metabolism. nih.govnih.govresearchgate.net Such approaches can help identify all the genes, proteins, and metabolites involved in a specific pathway and how they are regulated in response to different conditions. frontiersin.orgfrontiersin.orgmdpi.com

A significant challenge is the sheer complexity of the datasets and their integration. frontiersin.org For a novel compound, the first step would be to use metabolomics to confirm its presence and quantify its levels in a biological system. Subsequently, correlation analyses with transcriptomic and proteomic data could reveal candidate genes and enzymes responsible for its synthesis. nih.govnih.gov This systems-level view is crucial for identifying bottlenecks in engineered production pathways and for understanding the compound's physiological role in its native biological context. nih.govmdpi.com

Table 2: Multi-Omics Approaches in Fatty Acid Metabolism Research

| Omics Layer | Application in Fatty Acid Research | Key Challenges | References |

|---|---|---|---|

| Genomics | Identifying genes encoding enzymes for fatty acid synthesis, modification, and degradation. | Annotation of gene function for novel pathways. | nih.govnih.gov |

| Transcriptomics | Studying the expression levels of genes under different metabolic conditions to understand regulation. | Connecting gene expression changes to functional outcomes. | nih.govfrontiersin.org |

| Proteomics | Identifying and quantifying the enzymes directly involved in metabolic pathways. | Detecting low-abundance regulatory proteins. | researchgate.netfrontiersin.org |

| Metabolomics | Detecting and quantifying fatty acids and related metabolites to map metabolic flux. | Identifying unknown metabolites and handling complex datasets. | nih.govmdpi.com |

| Data Integration | Building comprehensive models of metabolic networks to predict system behavior. | Developing robust computational tools for integrating diverse and large-scale datasets. | nih.govresearchgate.netfrontiersin.org |

Addressing Regioselectivity and Stereoselectivity in Chemical and Biocatalytic Synthesis

The precise placement of functional groups on a long aliphatic chain is a formidable challenge in chemical synthesis. For this compound, this means controlling the position of the acetyl group at C8 and the hydroxyl group at C12. Furthermore, the hydroxyl group at C12 creates a chiral center, meaning stereoselective synthesis is required to produce a specific enantiomer, which is often crucial for biological activity.

Traditional chemical methods for functionalizing C-H bonds in fatty acids often lack selectivity and require harsh reaction conditions. nih.gov Biocatalysis, using enzymes like cytochrome P450 monooxygenases (P450s) or lipases, offers a promising alternative due to the high regio- and stereoselectivity of enzymes. livescience.ioresearchgate.netrsc.orgnih.gov However, finding or engineering an enzyme that can perform two different modifications at specific, non-terminal positions on a fatty acid is a significant hurdle. researchgate.netresearchgate.net For instance, P450s are known to hydroxylate fatty acids, but their regioselectivity can be difficult to control and often favors terminal or sub-terminal positions. livescience.ioresearchgate.net Directed evolution and protein engineering are powerful tools to alter enzyme selectivity, but this remains a complex and labor-intensive process. nih.govresearchgate.net The synthesis of related keto-hydroxy or dihydroxy fatty acids has demonstrated these difficulties, where achieving high yields of a single, pure isomer is a primary research goal. researchgate.netelsevierpure.comacs.orgnih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.